molecular formula C30H23ClN4O3S B12040161 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide CAS No. 476485-76-4

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

Cat. No.: B12040161
CAS No.: 476485-76-4
M. Wt: 555.0 g/mol
InChI Key: MAELQKOLVOLANT-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at positions 4 and 5 with 4-methylphenyl and 4-chlorophenyl groups, respectively. A sulfanyl group at position 3 connects to an acetamide moiety, which is further linked to a 2-methoxydibenzo[b,d]furan aromatic system. The dibenzofuran moiety may enhance lipophilicity and binding affinity to hydrophobic targets .

Properties

CAS No.

476485-76-4

Molecular Formula

C30H23ClN4O3S

Molecular Weight

555.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C30H23ClN4O3S/c1-18-7-13-21(14-8-18)35-29(19-9-11-20(31)12-10-19)33-34-30(35)39-17-28(36)32-24-16-26-23(15-27(24)37-2)22-5-3-4-6-25(22)38-26/h3-16H,17H2,1-2H3,(H,32,36)

InChI Key

MAELQKOLVOLANT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)C6=CC=C(C=C6)Cl

Origin of Product

United States

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C25H21ClN4O2S
  • Molecular Weight : 476.98 g/mol
  • CAS Number : 443738-37-2

The presence of the triazole ring and sulfanyl group is crucial for its biological activity. The compound's unique architecture contributes to its potential as a lead compound in drug development.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Triazole Ring : Reaction of appropriate phenyl derivatives with thiosemicarbazones.
  • Introduction of Sulfanyl Group : Utilizing thiol reagents to introduce the sulfanyl moiety.
  • Acetamide Formation : Coupling with acetamide or its derivatives to yield the final product.

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains. Studies indicate that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus15.63
Escherichia coli31.25
Bacillus cereus7.81

These results suggest that the compound could serve as a potential antimicrobial agent, particularly due to its ability to disrupt bacterial cell wall synthesis and function.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity against several cancer cell lines, including HepG2 (liver cancer). The findings are summarized below:

Cell Line IC50 (µg/mL) Toxicity (%)
HepG216.781.19
MCF720.501.50

The low toxicity levels alongside significant anticancer efficacy indicate that this compound could be a promising candidate for further development in cancer therapy.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The triazole ring plays a pivotal role in:

  • Enzyme Inhibition : Compounds with triazole structures are known to inhibit enzymes such as cytochrome P450, which are crucial for various metabolic processes.
  • Receptor Modulation : The compound may alter receptor functions involved in cell proliferation and apoptosis, leading to enhanced therapeutic effects against cancer cells.

Case Studies

  • Antimicrobial Effectiveness Against Resistant Strains :
    A study demonstrated that this compound retained activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant infections.
  • Combination Therapy in Cancer Treatment :
    Research indicated that when used in combination with standard chemotherapeutics, the compound enhanced the overall efficacy against HepG2 cells, indicating a synergistic effect that warrants further exploration.

Scientific Research Applications

The compound features a triazole ring connected to a sulfanyl group and an acetamide moiety, which contributes to its biological activity. The presence of the chlorophenyl and methylphenyl groups enhances its lipophilicity, potentially improving cell membrane permeability.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound in focus has been synthesized and tested against various bacterial strains, showing promising results:

  • Methodology : The compound was screened using the broth microdilution method against Gram-positive and Gram-negative bacteria.
  • Findings : It exhibited moderate to strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL depending on the strain tested .

Anticancer Potential

The structural features of this compound suggest potential anticancer properties. Triazole derivatives are known for their ability to inhibit specific enzymes involved in cancer cell proliferation.

  • Study Overview : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanism : The proposed mechanism involves the inhibition of topoisomerase enzymes, which play a critical role in DNA replication and repair .

Anti-inflammatory Properties

Emerging research indicates that compounds with triazole structures may also possess anti-inflammatory properties.

  • Research Findings : In animal models, administration of this compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study published in MDPI detailed the synthesis of various triazole derivatives, including the compound of interest. The study highlighted:

  • Synthesis Method : The compound was synthesized through a multi-step reaction involving hydrazine derivatives and thio compounds.
  • Results : Among the synthesized derivatives, the target compound showed superior activity against Enterococcus faecalis, reinforcing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

In another pivotal study, researchers evaluated the anticancer effects of similar triazole compounds:

  • Experimental Design : The compound was tested on several cancer cell lines using MTT assays to assess cell viability.
  • Outcomes : Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting strong cytotoxic effects at higher concentrations .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Bridge

The sulfanyl (-S-) group serves as a key reactive site. Substitution reactions allow functionalization of the molecule:

  • Thiol-displacement reactions : The compound reacts with aromatic thiols (e.g., 2-methylphenyl thiol) under basic conditions (KOH/DMF) to form derivatives with modified arylthio groups.

Reaction Conditions Product Yield
R-SH + Compound → R-S-CompoundKOH, DMF, 60°C, 6h2-arylthio derivatives65–78%

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl (reflux, 8h) cleaves the acetamide to yield a carboxylic acid derivative.

  • Basic hydrolysis : NaOH/EtOH (reflux, 6h) produces the corresponding carboxylate salt.

Condition Reagent Product Application
AcidicHCl (conc.), ΔCarboxylic acidIntermediate for further functionalization
BasicNaOH/EtOH, ΔCarboxylate saltImproved solubility for pharmacological studies

Oxidation of the Sulfanyl Group

The sulfanyl bridge is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

  • H₂O₂/CH₃COOH : Mild oxidation yields the sulfoxide (60°C, 4h) .

  • mCPBA (meta-chloroperbenzoic acid) : Stronger oxidation produces the sulfone (room temperature, 12h) .

Oxidizing Agent Product Conditions Yield
H₂O₂ (30%)Sulfoxide 60°C, 4h72%
mCPBASulfone RT, 12h85%

Coordination with Metal Ions

The 1,2,4-triazole ring acts as a polydentate ligand, forming complexes with transition metals:

  • Cu(II) complexes : Reaction with CuCl₂ in methanol yields a stable octahedral complex, enhancing antimicrobial activity .

Metal Salt Ligand Sites Geometry Application
CuCl₂Triazole N1, N2, and sulfanyl SOctahedral Antimicrobial agents

Electrophilic Aromatic Substitution

The dibenzofuran moiety undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxy-substituted ring .

  • Halogenation : Br₂/FeBr₃ adds bromine at activated positions .

Reaction Reagent Position Yield
NitrationHNO₃/H₂SO₄, 0°CC4 of dibenzofuran 58%
BrominationBr₂/FeBr₃, RTC5 and C7 64%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

  • Suzuki coupling : The 4-chlorophenyl group reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

Substrate Catalyst Product Yield
Arylboronic acidPd(PPh₃)₄Biaryl derivatives 70–82%

Demethylation of the Methoxy Group

The methoxy group on dibenzofuran undergoes demethylation under strong acids:

  • BBr₃/CH₂Cl₂ : Cleaves the methoxy group to a hydroxyl group (-OH) at 0°C .

Reagent Conditions Product Application
BBr₃CH₂Cl₂, 0°C, 2hHydroxy-dibenzofuran Enhanced hydrogen-bonding capacity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound belongs to a family of 1,2,4-triazole-3-thioacetamide derivatives. Key structural analogs and their differences are summarized below:

Compound Triazole Substituents Acetamide N-Substituent Key Differences Reference
Target Compound 5-(4-Cl-phenyl), 4-(4-Me-phenyl) 2-methoxydibenzo[b,d]furan Unique dibenzofuran group
Analog 1 () 5-(4-Cl-phenyl), 4-(4-Me-phenyl) 4-chloro-3-(trifluoromethyl)phenyl Trifluoromethyl enhances electronegativity
Analog 2 () 5-(4-Cl-phenyl), 4-(4-Me-phenyl) 2,6-dichlorophenyl Increased halogenation for steric bulk
Analog 3 () 5-(4-Cl-phenyl), 4-(4-Me-phenyl) 4-(dimethylamino)phenyl Dimethylamino improves solubility
Analog 4 () 5-(4-t-Bu-phenyl), 4-(4-MeO-phenyl) 2-methoxydibenzo[b,d]furan tert-Butyl and methoxy alter hydrophobicity

Impact of Substituents on Properties

  • Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound and Analog 1 may enhance stability and receptor binding via halogen bonding .
  • Dibenzofuran vs. Simple Aromatic Rings : The 2-methoxydibenzo[b,d]furan moiety in the target compound likely increases π-π stacking interactions compared to simpler aryl groups in analogs (e.g., Analog 1) .

Computational and Bioactivity Similarity

Molecular Similarity Metrics

Using Tanimoto and Dice coefficients (–11), the target compound shares >70% structural similarity with analogs bearing the same triazole core (e.g., Analogs 1–3). Substituent variations reduce similarity scores (e.g., ~50% with Analog 4 due to tert-butyl and methoxy differences) .

Bioactivity Clustering

highlights that structurally related compounds cluster by bioactivity. The target compound’s analogs (e.g., Analog 1 and 15) are reported in antimicrobial and kinase inhibition studies, suggesting shared modes of action .

NMR and Crystallographic Data

demonstrates that NMR chemical shifts in triazole derivatives are highly conserved except at substituent sites (e.g., dibenzofuran protons in the target compound vs. chlorophenyl protons in Analog 1). X-ray crystallography (via SHELX programs, ) confirms planar triazole cores and substituent orientations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?

  • Methodology : The compound is synthesized via multi-step reactions involving:

  • Step 1 : Formation of the 1,2,4-triazole core through cyclization of thiosemicarbazides or thioureas under reflux conditions with acetic acid .
  • Step 2 : Introduction of the sulfanyl-acetamide moiety via nucleophilic substitution using mercaptoacetic acid derivatives .
  • Step 3 : Final coupling with the 2-methoxydibenzo[b,d]furan-3-yl group under basic conditions (e.g., K₂CO₃ in DMF) .
    • Purity Control : Use HPLC with a C18 column (acetonitrile/water gradient) and confirm via melting point analysis. X-ray crystallography (e.g., single-crystal diffraction) ensures structural fidelity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign signals for the triazole ring (δ 8.1–8.5 ppm), sulfanyl group (δ 3.2–3.5 ppm), and dibenzofuran moiety (δ 6.8–7.4 ppm) .
  • FT-IR : Confirm S–H stretching (2550–2600 cm⁻¹) and C=O (1680–1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

  • Screening Protocols :

  • Anti-inflammatory : Carrageenan-induced rat paw edema model to assess anti-exudative activity at 10–50 mg/kg doses .
  • Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC values reported in µg/mL) .
  • Cytotoxicity : MTT assay on HEK-293 cells to determine IC₅₀ .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Strategies :

  • Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to enhance dibenzofuran incorporation efficiency .
  • Solvent Optimization : Replace DMF with DMAc to reduce side reactions during acetamide formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs reflux) .

Q. How to resolve contradictions in reported biological activity data?

  • Approach :

  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methylphenyl on triazole) using docking studies (AutoDock Vina) .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human CYP3A4 inhibition) to explain variability in in vivo efficacy .
  • Data Reproducibility : Cross-validate assays in triplicate with blinded controls .

Q. What computational tools are effective for predicting physicochemical properties?

  • Tools & Workflows :

  • ADMET Prediction : Use SwissADME to calculate LogP (≈3.5), topological polar surface area (≈90 Ų), and blood-brain barrier permeability .
  • Quantum Chemistry : Gaussian 16 for optimizing geometry and calculating electrostatic potential maps to predict reactivity .
  • Molecular Dynamics : GROMACS for simulating ligand-protein binding (e.g., COX-2 inhibition) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Precautions :

  • Storage : In airtight containers under N₂ at –20°C to prevent sulfanyl group oxidation .
  • PPE : Nitrile gloves, lab coat, and fume hood use during synthesis .
  • Spill Management : Neutralize with 10% NaHCO₃ and absorb with vermiculite .

Key Challenges & Future Directions

  • Challenge : Low aqueous solubility (0.12 mg/mL at pH 7.4) limits bioavailability.
    • Solution : Develop PEGylated prodrugs or co-crystals with succinic acid .
  • Future Work : Explore dual-target inhibition (e.g., COX-2/LOX) using fragment-based drug design .

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